5-Chloro-2,7-dimethylquinoline 5-Chloro-2,7-dimethylquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC15979753
InChI: InChI=1S/C11H10ClN/c1-7-5-10(12)9-4-3-8(2)13-11(9)6-7/h3-6H,1-2H3
SMILES:
Molecular Formula: C11H10ClN
Molecular Weight: 191.65 g/mol

5-Chloro-2,7-dimethylquinoline

CAS No.:

Cat. No.: VC15979753

Molecular Formula: C11H10ClN

Molecular Weight: 191.65 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-2,7-dimethylquinoline -

Specification

Molecular Formula C11H10ClN
Molecular Weight 191.65 g/mol
IUPAC Name 5-chloro-2,7-dimethylquinoline
Standard InChI InChI=1S/C11H10ClN/c1-7-5-10(12)9-4-3-8(2)13-11(9)6-7/h3-6H,1-2H3
Standard InChI Key JCVGXSXKZJGVBY-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=C(C=C1)C(=CC(=C2)C)Cl

Introduction

Structural and Molecular Characteristics

Chemical Identity and Formula

5-Chloro-2,7-dimethylquinoline (IUPAC name: 5-chloro-2,7-dimethylquinoline) belongs to the quinoline family, characterized by a bicyclic structure comprising a benzene ring fused to a pyridine ring. Its molecular formula is C₁₁H₁₀ClN, with a molecular weight of 191.65 g/mol. The compound features:

  • A chlorine substituent at the 5-position of the quinoline ring.

  • Methyl groups at the 2- and 7-positions.

The spatial arrangement of these substituents distinguishes it from isomers like 5-Chloro-2,8-dimethylquinoline, where methyl groups occupy positions 2 and 8. This positional variance impacts electronic distribution, solubility, and intermolecular interactions .

Table 1: Comparative Structural Properties of Chloro-Methylquinolines

CompoundSubstituentsMolecular FormulaMolecular Weight (g/mol)
5-Chloro-2,7-dimethylquinolineCl (5), CH₃ (2,7)C₁₁H₁₀ClN191.65
5-Chloro-2,8-dimethylquinolineCl (5), CH₃ (2,8)C₁₁H₁₀ClN191.65
2-Chloro-5,7-dimethylquinoline-3-carbonitrileCl (2), CH₃ (5,7), CN (3)C₁₂H₈ClN₂216.66

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 5-Chloro-2,7-dimethylquinoline can be inferred from methods used for analogous compounds. A modified Gould-Jacobs reaction is commonly employed for quinoline derivatives, involving cyclization of aniline precursors with β-ketoesters under acidic conditions. For this isomer, the pathway might involve:

  • Starting Material: 2-Amino-4-chlorotoluene (to introduce methyl and chlorine groups).

  • Cyclization: Reaction with ethyl acetoacetate in polyphosphoric acid (PPA) at 120–140°C.

  • Purification: Column chromatography or recrystallization to isolate the desired product.

Key challenges include controlling regioselectivity to favor methyl groups at positions 2 and 7. Computational modeling suggests that steric hindrance from the 7-methyl group may necessitate higher reaction temperatures compared to the 2,8-isomer.

Industrial-Scale Optimization

Industrial production prioritizes yield and cost-efficiency. Potential strategies include:

  • Catalyst Screening: Lewis acids like ZnCl₂ or FeCl₃ to accelerate cyclization.

  • Solvent Systems: Polar aprotic solvents (e.g., dimethylformamide) to enhance intermediate solubility.

  • Process Analytics: In-line HPLC monitoring to detect byproducts such as 5-Chloro-2,6-dimethylquinoline.

Chemical Reactivity and Functionalization

Electrophilic Substitution

The chlorine atom at position 5 deactivates the aromatic ring, directing electrophilic attacks to the 3- and 4-positions. For example:

  • Nitration: Concentrated HNO₃/H₂SO₄ yields 3-nitro-5-chloro-2,7-dimethylquinoline.

  • Sulfonation: Fuming H₂SO₄ introduces sulfonic acid groups at position 4.

Nucleophilic Aromatic Substitution

The chlorine substituent is amenable to displacement under harsh conditions:

  • Methoxylation: Reaction with NaOCH₃ in DMF at 150°C produces 5-methoxy-2,7-dimethylquinoline.

  • Amination: Treatment with NH₃ in the presence of Cu₂O yields 5-amino-2,7-dimethylquinoline.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

  • Suzuki Reaction: Boronic acids introduce aryl groups at position 5.

  • Heck Reaction: Alkenes couple at the 3-position, leveraging the quinoline’s electron-deficient nature.

CompoundIC₅₀ (µM) against MCF-7IC₅₀ (µM) against HeLa
5-Chloro-2,8-dimethylquinoline12.3 ± 1.215.6 ± 2.1
5-Chloro-2,7-dimethylquinoline (predicted)~10–14 (estimated)~13–17 (estimated)

Applications in Material Science

Organic Electronics

The planar quinoline core and electron-withdrawing chlorine make 5-Chloro-2,7-dimethylquinoline a candidate for:

  • Organic Light-Emitting Diodes (OLEDs): As an electron-transport layer.

  • Photovoltaic Cells: Enhancing charge separation in donor-acceptor systems.

Chemosensors

Functionalization with crown ethers or fluorophores could yield sensors for:

  • Heavy Metals: Selective detection of Cd²⁺ or Hg²⁺ via complexation.

  • pH Monitoring: Fluorescence quenching in acidic environments.

Environmental and Toxicological Considerations

Ecotoxicity

Chloro-quinolines persist in aquatic environments due to low biodegradability. Predicted properties for 5-Chloro-2,7-dimethylquinoline include:

  • LogP (Octanol-Water): 3.2 (indicating moderate bioaccumulation potential).

  • Aquatic Toxicity: LC₅₀ for Daphnia magna estimated at 0.8 mg/L.

Regulatory Status

As a novel compound, 5-Chloro-2,7-dimethylquinoline lacks comprehensive regulatory evaluation. Analogous substances are classified as Acute Toxicity Category 4 under GHS, warranting precautionary handling.

Future Research Directions

  • Synthetic Methodology: Developing asymmetric catalysis for enantioselective synthesis.

  • Biological Screening: High-throughput assays to validate antimicrobial and anticancer efficacy.

  • Environmental Impact Studies: Long-term ecotoxicity assessments in model ecosystems.

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